molecular formula C13H15N3O2 B8297494 [4-(4-Cyano-phenyl)-piperazin-1-yl]-acetic acid

[4-(4-Cyano-phenyl)-piperazin-1-yl]-acetic acid

Cat. No. B8297494
M. Wt: 245.28 g/mol
InChI Key: RFAKUTIRERYATO-UHFFFAOYSA-N
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Patent
US05442064

Procedure details

To 3 g of 1-(4-cyanophenyl)-4-(methoxycarbonylmethyl)-piperazine in 46 ml of tetrahydrofuran 58 ml of a 1 molar aqueous lithium hydroxide solution are added, at ambient temperature and with stirring, and the reaction solution is left to stand for 3 hours at ambient temperature. Then 3.2 g of ammonium chloride are added and the tetrahydrofuran is distilled off under reduced pressure. The precipitate is suction filtered, washed with water and dried. Yield: 2.2 g (77% of theory), Melting point: over 300° C. Rf value: 0.18 (silica gel; methylene chloride/methanol=9:1)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][C:16]([O:18]C)=[O:17])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#[N:2].[OH-].[Li+].[Cl-].[NH4+]>O1CCCC1>[C:16]([CH2:15][N:12]1[CH2:13][CH2:14][N:9]([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[CH2:10][CH2:11]1)([OH:18])=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
46 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction solution is left
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran is distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
over 300° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(O)CN1CCN(CC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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